molecular formula C14H13NO4 B6388976 2-Hydroxy-5-(2-methoxy-5-methylphenyl)isonicotinic acid CAS No. 1261948-95-1

2-Hydroxy-5-(2-methoxy-5-methylphenyl)isonicotinic acid

Cat. No.: B6388976
CAS No.: 1261948-95-1
M. Wt: 259.26 g/mol
InChI Key: QZKOKLULOPNTEA-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-methoxy-5-methylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the initial formation of the phenyl ring with the desired substituents (hydroxyl, methoxy, and methyl groups) followed by its coupling with the isonicotinic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-methoxy-5-methylphenyl)isonicotinic acid can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy and methyl groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxy-5-(2-methoxy-5-methylphenyl)isonicotinic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Hydroxy-5-(2-methoxy-5-methylphenyl)isonicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets are subject to ongoing research to fully elucidate the compound’s mode of action.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzoic acid: Shares the methoxy and hydroxyl groups but lacks the isonicotinic acid moiety.

    2-Hydroxy-5-methoxyphenylphosphonic acid: Contains a phosphonic acid group instead of the isonicotinic acid moiety.

    2-Hydroxy-5-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of the isonicotinic acid.

Uniqueness

2-Hydroxy-5-(2-methoxy-5-methylphenyl)isonicotinic acid is unique due to the combination of its functional groups and the isonicotinic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2-methoxy-5-methylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-8-3-4-12(19-2)9(5-8)11-7-15-13(16)6-10(11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKOKLULOPNTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687469
Record name 5-(2-Methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-95-1
Record name 5-(2-Methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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